molecular formula C11H13ClO B6307437 1-(3-CHLORO-PHENYL)-PENTAN-1-ONE CAS No. 42916-71-2

1-(3-CHLORO-PHENYL)-PENTAN-1-ONE

Cat. No.: B6307437
CAS No.: 42916-71-2
M. Wt: 196.67 g/mol
InChI Key: SRUBVCJGKTWMOH-UHFFFAOYSA-N
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Description

1-(3-Chloro-phenyl)-pentan-1-one is an organic compound that belongs to the class of substituted phenyl ketones It features a phenyl ring substituted with a chlorine atom at the meta position and a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-phenyl)-pentan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-chlorobenzoyl chloride and pentan-1-one as starting materials, with an aluminum chloride (AlCl3) catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Reaction Scheme:

3-chlorobenzoyl chloride+pentan-1-oneAlCl3This compound\text{3-chlorobenzoyl chloride} + \text{pentan-1-one} \xrightarrow{\text{AlCl}_3} \text{this compound} 3-chlorobenzoyl chloride+pentan-1-oneAlCl3​​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-phenyl)-pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-chlorobenzoic acid.

    Reduction: 1-(3-chloro-phenyl)-pentanol.

    Substitution: Various substituted phenyl ketones depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-phenyl)-pentan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-chloro-phenyl)-pentan-1-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. For instance, its potential antimicrobial activity could be due to the inhibition of bacterial enzymes, disrupting essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-phenyl)-pentan-1-one
  • 1-(2-Chloro-phenyl)-pentan-1-one
  • 1-(3-Bromo-phenyl)-pentan-1-one

Comparison

1-(3-Chloro-phenyl)-pentan-1-one is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs with chlorine at different positions or other halogen substitutions, it may exhibit different pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

1-(3-chlorophenyl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUBVCJGKTWMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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